N~1~,N~14~-Dichlorotetradecanediamide

Description

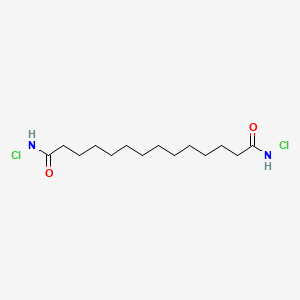

N₁,N₁₄-Dichlorotetradecanediamide is a synthetic chlorinated diamide compound with a linear tetradecyl chain (14 carbons) and chlorine substitutions at the terminal amide nitrogen atoms. Its molecular formula is C₁₄H₂₆Cl₂N₂O₂, yielding a molecular weight of 337.28 g/mol. Structurally, it features two amide groups (-CONH-) linked to a central alkane chain, with chlorine atoms replacing hydrogen at the N₁ and N₁₄ positions. This configuration distinguishes it from simpler aliphatic amines or quaternary ammonium compounds (QACs), as its reactivity and applications are influenced by both the electron-withdrawing chlorine atoms and the amide backbone.

Properties

CAS No. |

61382-94-3 |

|---|---|

Molecular Formula |

C14H26Cl2N2O2 |

Molecular Weight |

325.3 g/mol |

IUPAC Name |

N,N'-dichlorotetradecanediamide |

InChI |

InChI=1S/C14H26Cl2N2O2/c15-17-13(19)11-9-7-5-3-1-2-4-6-8-10-12-14(20)18-16/h1-12H2,(H,17,19)(H,18,20) |

InChI Key |

ZCBMNFJDIPESOE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCC(=O)NCl)CCCCCC(=O)NCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~14~-Dichlorotetradecanediamide typically involves the reaction of tetradecanediamine with a chlorinating agent. One common method is the reaction of tetradecanediamine with thionyl chloride (SOCl~2~) under controlled conditions. The reaction proceeds as follows:

C14H30N2+2SOCl2→C14H28Cl2N2+2SO2+2HCl

Industrial Production Methods

In industrial settings, the production of N1,N~14~-Dichlorotetradecanediamide may involve large-scale chlorination processes using more efficient and cost-effective chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~14~-Dichlorotetradecanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides with higher oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH^-), amines, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N1,N~14~-dichlorotetradecanediamide oxides.

Reduction: Formation of N1,N~14~-dichlorotetradecanediamine.

Substitution: Formation of various substituted tetradecanediamides depending on the nucleophile used.

Scientific Research Applications

N~1~,N~14~-Dichlorotetradecanediamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~14~-Dichlorotetradecanediamide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzalkonium Chloride (C₂₁H₃₈ClN)

- Structure : A QAC with a benzyl group, a dimethylamine head, and a variable alkyl chain (C₈–C₁₈) .

- Key Difference : Unlike N₁,N₁₄-Dichlorotetradecanediamide, Benzalkonium chloride lacks amide bonds and chlorine substitutions on nitrogen. Its cationic nature enhances solubility in aqueous media, whereas the diamide structure of the target compound may reduce solubility in polar solvents.

N,N-Dimethyltetradecylamine (C₁₆H₃₅N)

- Structure : A tertiary amine with a C14 alkyl chain and two methyl groups on the nitrogen .

- Key Difference : The absence of amide bonds and chlorine atoms results in lower polarity and higher basicity compared to N₁,N₁₄-Dichlorotetradecanediamide.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|

| N₁,N₁₄-Dichlorotetradecanediamide | 337.28 | Amide, Chlorinated N-atoms | Low | ~4.2 |

| Benzalkonium Chloride (C12) | 283.90 | Quaternary Ammonium, Benzyl | High | ~2.8 |

| N,N-Dimethyltetradecylamine | 241.45 | Tertiary Amine | Insoluble | ~6.5 |

Notes:

- The chlorinated diamide’s lower water solubility compared to QACs (e.g., Benzalkonium chloride) may limit its use in aqueous disinfectants but enhance stability in lipid-rich environments.

- The higher LogP of N,N-Dimethyltetradecylamine reflects its nonpolarity, whereas the target compound’s amide groups moderate its hydrophobicity .

Research Findings and Implications

- Evidence Gaps: No direct studies on N₁,N₁₄-Dichlorotetradecanediamide were found in the provided sources. Comparative data are extrapolated from structural analogs.

- Hypothesized Applications : The compound’s dual amide-chlorine structure could make it suitable as a stabilizer in polymer coatings or a slow-release antimicrobial agent, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.